Ethyl 6-formylpyridine-2-carboxylate
Overview
Description
Ethyl 6-formylpyridine-2-carboxylate is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.175 g/mol . It belongs to the class of pyridine carboxylic acid derivatives and is primarily used in research settings . This compound is known for its pale-yellow to yellow-brown solid form and is often utilized in proteomics research .
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound, which could vary based on the chemical structure and functional groups present in the compound. The interaction with these targets could lead to changes in cellular processes and biochemical pathways, resulting in various downstream effects .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could impact its elimination from the body .
The action of the compound could also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or substances. These factors could affect the stability of the compound, its interaction with targets, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
Ethyl 6-formylpyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate for certain enzymes that catalyze the oxidation-reduction reactions. The formyl group in this compound can undergo oxidation to form carboxylic acids, which are essential intermediates in metabolic pathways . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions with proteins and enzymes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways that regulate cell growth, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Toxicity studies have indicated that high doses of this compound can lead to cellular damage, oxidative stress, and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the oxidation-reduction reactions and the synthesis of carboxylic acids . The compound interacts with enzymes such as dehydrogenases and oxidases, which catalyze the conversion of the formyl group to carboxylic acids . These metabolic pathways are essential for maintaining cellular homeostasis and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Additionally, the localization and accumulation of this compound can be influenced by its interactions with other biomolecules, such as lipids and proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, where it exerts its biochemical effects . These localization signals ensure that this compound reaches its intended targets and participates in the appropriate biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-formylpyridine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloronicotinic acid with ethyl formate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities. The production process involves standard organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Ethyl 6-carboxypyridine-2-carboxylate.
Reduction: Ethyl 6-hydroxymethylpyridine-2-carboxylate.
Substitution: Ethyl 6-nitropyridine-2-carboxylate or ethyl 6-halopyridine-2-carboxylate.
Scientific Research Applications
Ethyl 6-formylpyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocyclic derivatives.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Comparison with Similar Compounds
Ethyl 6-formylpyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl nicotinate: Similar structure but lacks the formyl group.
Ethyl isonicotinate: Similar structure but with the carboxylate group at a different position on the pyridine ring.
Ethyl 2-formylpyridine-3-carboxylate: Similar structure but with the formyl and carboxylate groups at different positions.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
ethyl 6-formylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8-5-3-4-7(6-11)10-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILDWRGFGKVUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657895 | |
Record name | Ethyl 6-formylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21908-10-1 | |
Record name | Ethyl 6-formyl-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21908-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-formylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Formyl-pyridine-2-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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